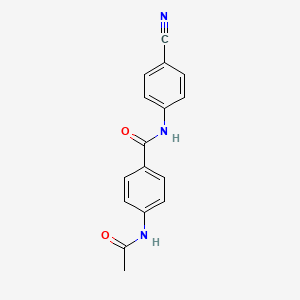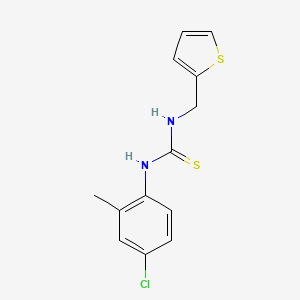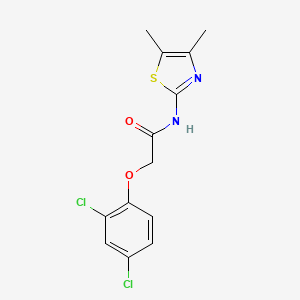
1-benzofuran-2-yl(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzofuran-2-yl(4-nitrophenyl)methanone, also known as BNPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-benzofuran-2-yl(4-nitrophenyl)methanone is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to their death. 1-benzofuran-2-yl(4-nitrophenyl)methanone has also been found to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 1-benzofuran-2-yl(4-nitrophenyl)methanone has also been found to inhibit the growth and proliferation of cancer cells. In addition, 1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit anti-inflammatory and antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzofuran-2-yl(4-nitrophenyl)methanone in lab experiments include its unique chemical properties, its ability to act as a fluorescent probe and photosensitizer, and its potential as a cancer therapy. However, there are also some limitations to using 1-benzofuran-2-yl(4-nitrophenyl)methanone. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 1-benzofuran-2-yl(4-nitrophenyl)methanone is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-benzofuran-2-yl(4-nitrophenyl)methanone. One direction is to further investigate its mechanism of action and its potential as a cancer therapy. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, research could be conducted to improve the solubility of 1-benzofuran-2-yl(4-nitrophenyl)methanone in water, making it easier to work with in aqueous solutions. Finally, research could be conducted to investigate the potential of 1-benzofuran-2-yl(4-nitrophenyl)methanone as an anti-inflammatory and antioxidant agent.
Conclusion
In conclusion, 1-benzofuran-2-yl(4-nitrophenyl)methanone is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-benzofuran-2-yl(4-nitrophenyl)methanone in various applications.
Métodos De Síntesis
The synthesis of 1-benzofuran-2-yl(4-nitrophenyl)methanone involves the condensation reaction between 4-nitrobenzaldehyde and 2-hydroxybenzophenone in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain pure 1-benzofuran-2-yl(4-nitrophenyl)methanone.
Aplicaciones Científicas De Investigación
1-benzofuran-2-yl(4-nitrophenyl)methanone has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. 1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15(10-5-7-12(8-6-10)16(18)19)14-9-11-3-1-2-4-13(11)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLOIGEZXCUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(4-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)




![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5770677.png)
![3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5770683.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)